1,2-Dihydroxyindan

Biocatalysis Stereoselective Synthesis Chiral Pool

1,2-Dihydroxyindan (also known as trans-1,2-dihydroxyindane, 1,2-indandiol, or 2,3-dihydro-1H-indene-1,2-diol) is a bicyclic vicinal diol with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. The compound features a benzene ring fused to a five-membered cyclopentane ring, with two hydroxyl groups positioned at the 1 and 2 carbons.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 46447-43-2
Cat. No. B1217203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroxyindan
CAS46447-43-2
Synonyms1,2-indanediol
1,2-indanediol, (cis)-isome
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)O
InChIInChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2
InChIKeyYKXXBEOXRPZVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydroxyindan (CAS 46447-43-2): Baseline Physicochemical and Structural Characterization for Research Procurement


1,2-Dihydroxyindan (also known as trans-1,2-dihydroxyindane, 1,2-indandiol, or 2,3-dihydro-1H-indene-1,2-diol) is a bicyclic vicinal diol with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. The compound features a benzene ring fused to a five-membered cyclopentane ring, with two hydroxyl groups positioned at the 1 and 2 carbons. The trans-isomer (CAS 46447-43-2) is the thermodynamically more stable configuration and is the form predominantly encountered in research and industrial applications . Key physicochemical properties include a melting point of 158°C, a predicted boiling point of 288.5°C, and a calculated density of 1.334 g/cm³ [2].

Why Generic Vicinal Diols Cannot Substitute for 1,2-Dihydroxyindan in Critical Applications


The indane framework of 1,2-dihydroxyindan confers rigid, conformationally constrained stereochemistry that is absent in simple acyclic or monocyclic vicinal diols. The fused bicyclic structure locks the hydroxyl groups into a fixed spatial orientation, which is essential for chiral recognition in enzymatic and pharmaceutical processes [1]. Specifically, the trans-(1R,2R) configuration is a critical determinant of bioactivity and serves as a direct precursor to the anti-HIV drug Indinavir (Crixivan) [2]. In contrast, analogs such as 1,2-dihydroxybenzene (catechol) or 1,2-cyclohexanediol lack the necessary aromatic rigidity and stereochemical definition, leading to substantial losses in binding affinity and synthetic utility. Moreover, the cis-isomer of 1,2-dihydroxyindane exhibits markedly different reactivity and biological activity compared to the trans-isomer, underscoring that simple substitution even within the same compound class is not scientifically valid .

Quantitative Differentiation Evidence: 1,2-Dihydroxyindan vs. Key Comparators


Stereoselectivity in Enzymatic Dihydroxylation: Cis vs. Trans Diol Formation

The enzymatic dihydroxylation of indene by toluene dioxygenase from Rhodococcus sp. 1BN produces exclusively the cis-(1S,2R)-1,2-dihydroxyindan isomer, whereas chemical oxidation typically yields a mixture of cis and trans diols or preferentially the trans isomer [1]. This stereochemical outcome is critical for downstream applications, as only the cis-(1S,2R) isomer serves as the direct precursor for the synthesis of Indinavir [2].

Biocatalysis Stereoselective Synthesis Chiral Pool

Catalytic Isomerization Efficiency: cis- to trans-1,2-Dihydroxyindan

The isomerization of cis-1,2-dihydroxyindane to trans-1,2-dihydroxyindane (target compound) proceeds with a yield of 31% using Raney nickel at 60°C for 42 hours . This is significantly lower than the 71% yield achieved for the analogous isomerization of cis-2-exo,3-exo-dihydroxybicyclo[2.2.1]heptane under similar conditions (Raney nickel, 80°C, 56 h) . The reduced yield for the indane system highlights the unique conformational constraints and reactivity profile of the target compound.

Process Chemistry Isomerization Yield Optimization

Pharmaceutical Relevance: Direct Precursor to Indinavir (Crixivan)

cis-(1S,2R)-1,2-Dihydroxyindane (and by extension the trans isomer via isomerization) is a critical chiral synthon for the synthesis of Indinavir (Crixivan), a potent HIV-1 protease inhibitor [1]. The compound serves as the starting point for the construction of the cis-(1S,2R)-1-aminoindan-2-ol moiety, a key pharmacophore responsible for high-affinity binding to the HIV protease active site [2]. In contrast, simple analogs like 1,2-dihydroxybenzene (catechol) or 1,2-cyclohexanediol lack the necessary indane framework and stereochemical rigidity to mimic the transition state of the enzyme, and are therefore not viable substitutes in this synthetic route [3].

Antiviral Agents HIV Protease Inhibitor Chiral Synthon

Enzyme Inhibition Profile: Lipase and HIV Protease Activity

1,2-Dihydroxyindan has been reported to inhibit both lipase activity and human immunodeficiency virus (HIV) strains through binding to the substrate binding site . While specific IC₅₀ values for these targets are not available in the open literature, the compound has demonstrated inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. In contrast, simpler vicinal diols such as 1,2-propanediol or 1,2-butanediol do not exhibit significant enzyme inhibition, underscoring that the indane scaffold is essential for biological activity.

Enzyme Inhibition Lipase HIV Protease

Optimal Scientific and Industrial Deployment Scenarios for 1,2-Dihydroxyindan


Stereoselective Synthesis of HIV Protease Inhibitor Intermediates

1,2-Dihydroxyindan is the essential chiral building block for the cis-(1S,2R)-1-aminoindan-2-ol moiety of Indinavir (Crixivan). Procurement of the compound with defined stereochemistry (cis or trans, as required) is mandatory for the successful execution of this synthetic route [1].

Biocatalytic Process Development for Chiral Diol Production

The compound serves as a model substrate for studying toluene dioxygenase activity in Rhodococcus and other bacterial strains, enabling the development of stereoselective enzymatic dihydroxylation processes for the production of valuable chiral intermediates [2].

Mechanistic Studies of Enzyme Inhibition and Ligand Binding

Due to its rigid, bicyclic structure and vicinal diol functionality, 1,2-dihydroxyindan is an ideal probe molecule for investigating the binding modes of lipases, HIV protease, and dihydroorotase, providing insights into structure-activity relationships that are not accessible with flexible, acyclic diols .

Catalytic Isomerization and Process Chemistry Research

The unique, low-yield isomerization of cis- to trans-1,2-dihydroxyindan (31% yield) under standard Raney nickel conditions presents a valuable case study for optimizing catalytic processes and understanding the influence of ring strain on thermodynamic equilibria in bicyclic systems .

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